N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide is a complex organic compound that features a piperidine ring, a fluorobenzenesulfonamide group, and a chloropropanoyl moiety. This compound is part of a broader class of piperidine derivatives, which are known for their significant pharmacological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The chloropropanoyl group is then introduced via acylation reactions, and the fluorobenzenesulfonamide group is attached through sulfonamide formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropropanoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonamide group are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide
- N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N~2~-(ethanesulfonyl)
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluorobenzenesulfonamide group and a chloropropanoyl moiety makes it particularly interesting for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(2-chloropropanoyl)piperidin-3-yl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c1-10(15)14(19)18-7-3-5-12(9-18)17-22(20,21)13-6-2-4-11(16)8-13/h2,4,6,8,10,12,17H,3,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKQPJIGOCPEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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